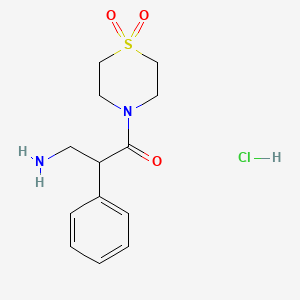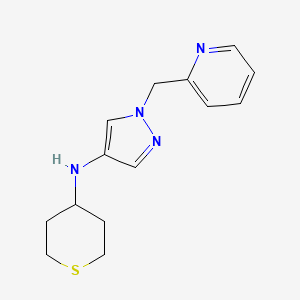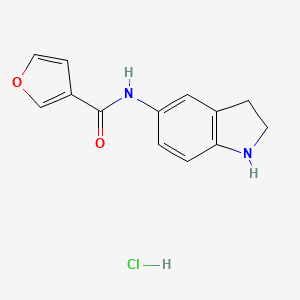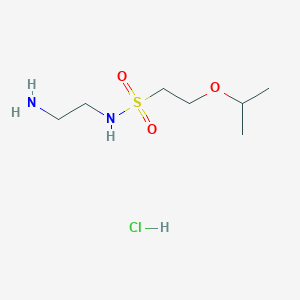
2-cyclopropyl-N-(3-pyridazin-3-yloxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyclopropyl-N-(3-pyridazin-3-yloxyphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as CP-690,550 and has been studied extensively for its ability to modulate the immune system.
Wissenschaftliche Forschungsanwendungen
CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. This compound has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of cytokines that play a role in the immune response. By inhibiting JAKs, CP-690,550 can reduce inflammation and prevent the progression of autoimmune diseases.
Wirkmechanismus
CP-690,550 works by inhibiting the activity of JAKs, which are enzymes that play a crucial role in the signaling pathways of cytokines. Cytokines are small proteins that are involved in the immune response and play a role in inflammation. By inhibiting JAKs, CP-690,550 can reduce the production of cytokines and prevent the progression of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have significant biochemical and physiological effects in preclinical studies. This compound has been shown to reduce inflammation and prevent the progression of autoimmune diseases. Additionally, CP-690,550 has been shown to have a favorable safety profile in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
CP-690,550 has several advantages for lab experiments. This compound has been extensively studied in preclinical models and has shown promising results for the treatment of autoimmune diseases. Additionally, CP-690,550 has a favorable safety profile in preclinical studies. However, there are limitations to the use of CP-690,550 in lab experiments. This compound is complex to synthesize and requires expertise in organic chemistry. Additionally, the use of CP-690,550 in lab experiments requires specialized equipment and facilities.
Zukünftige Richtungen
There are several future directions for the study of CP-690,550. One potential direction is the development of new formulations of CP-690,550 that can improve its efficacy and reduce its side effects. Additionally, further studies are needed to determine the optimal dosing and administration of CP-690,550 for the treatment of autoimmune diseases. Finally, the use of CP-690,550 in combination with other therapies for the treatment of autoimmune diseases should be explored further.
Conclusion:
In conclusion, CP-690,550 is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of autoimmune diseases. This compound has been extensively studied for its ability to modulate the immune system by inhibiting the activity of JAKs. While there are limitations to the use of CP-690,550 in lab experiments, there are several future directions for the study of this compound. Further research is needed to determine the optimal dosing and administration of CP-690,550 for the treatment of autoimmune diseases, and to develop new formulations that can improve its efficacy and reduce its side effects.
Synthesemethoden
CP-690,550 is synthesized through a multi-step process involving the reaction of 3-pyridazinecarboxylic acid with cyclopropylamine. The resulting intermediate is then reacted with 3-chloro-4-fluoroaniline to form the final product. The synthesis of CP-690,550 is a complex process that requires expertise in organic chemistry.
Eigenschaften
IUPAC Name |
2-cyclopropyl-N-(3-pyridazin-3-yloxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-14(9-11-6-7-11)17-12-3-1-4-13(10-12)20-15-5-2-8-16-18-15/h1-5,8,10-11H,6-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGFCESBGVVUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)NC2=CC(=CC=C2)OC3=NN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]methyl]-5-thiophen-2-yl-1,3,4-oxadiazole](/img/structure/B7638917.png)

![3-[(1-Methylimidazol-2-yl)methyl]-1-[(1-phenylpyrazol-3-yl)methyl]piperidine](/img/structure/B7638933.png)

![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-methyl-5-propyl-1,2-oxazol-4-yl)methanone](/img/structure/B7638937.png)
![2-cyclobutyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7638938.png)



![N-(3-ethoxyspiro[3.5]nonan-1-yl)-2-imidazol-1-ylpropanamide](/img/structure/B7638985.png)
![N-[1-(4-fluorophenyl)propan-2-yl]-1-piperidin-4-yltriazole-4-carboxamide;hydrochloride](/img/structure/B7638991.png)

![N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7639013.png)